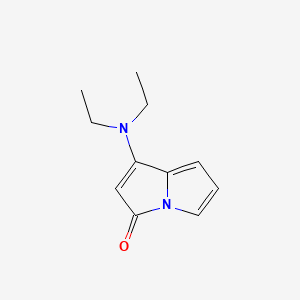

1-(Diethylamino)-3H-pyrrolizin-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

944-74-1 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(diethylamino)pyrrolizin-3-one |

InChI |

InChI=1S/C11H14N2O/c1-3-12(4-2)10-8-11(14)13-7-5-6-9(10)13/h5-8H,3-4H2,1-2H3 |

InChI Key |

OAPBNMOWKFMKIS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=O)N2C1=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolizinone Derivatives

Pyrrole-Based Cyclization Strategies

The construction of the pyrrolizinone core frequently begins with a pre-formed pyrrole (B145914) ring, which is then elaborated through various cyclization strategies. These methods take advantage of the pyrrole nucleus as a versatile building block for annulation reactions.

A notable approach for synthesizing pyrrolizin-3-one derivatives involves a one-pot, two-step process that combines oxidation and intramolecular cyclization. This method has been described for the preparation of various pyrrolizin-3-ones from substituted pyrroles. tandfonline.com The reaction sequence is initiated by the oxidation of the pyrrole substrate, which generates a reactive intermediate that subsequently undergoes an intramolecular cyclization to form the bicyclic pyrrolizinone ring system. tandfonline.com This strategy is valued for its operational simplicity and ability to build the core structure efficiently. For instance, studies have shown that this process can yield derivatives with significant Stokes shifts, indicating potential applications in materials science as organic dyes. tandfonline.com

Another related approach involves the copper-catalyzed aerobic dimerization and oxidative cyclization of enamino esters. researchgate.net While this method primarily yields multisubstituted unsymmetric pyrroles, under specific conditions with a copper catalyst and trifluoroacetic acid, it can be directed to produce pyrrolin-4-one derivatives in high yields. researchgate.net Lewis acid-mediated intramolecular redox reactions and isomerization of 2-(3-pyrroline-1-yl)arylaldehydes also provide an efficient route to N-aryl pyrroles, which are precursors for more complex fused systems. nih.gov

Table 1: Key Features of One-Pot Cyclization Methods

| Method | Key Reagents/Catalysts | Starting Material Type | Product Type | Reference |

|---|---|---|---|---|

| Oxidation/Intramolecular Cyclization | Oxidant | Substituted Pyrroles | Pyrrolizin-3-ones | tandfonline.com |

| Copper-Catalyzed Oxidative Cyclization | Cu(OAc)₂, KOAc or CuCl₂, TFA | Enamino Esters | Substituted Pyrroles or Pyrrolin-4-ones | researchgate.net |

The synthesis of pyrrolizinones and related fused heterocycles can be effectively achieved by reacting functionalized pyrroles with other building blocks. mdpi.com For example, 2-formylpyrrole is a versatile precursor that can be used in divergent syntheses to create substituted pyrrolizines. mdpi.com The strategy involves the alkylation of 2-formylpyrrole followed by cyclization reactions. mdpi.com Similarly, enaminones derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates can be treated with a Lewis acid to furnish indolizines, a class of compounds structurally related to pyrrolizinones. mdpi.com

Classical methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, remain fundamental in creating the initial substituted pyrrole ring that can be further modified. researchgate.netpharmaguideline.com More advanced techniques employ rhodium(I) catalysts to combine aldehydes and propargylic amines, which, after a dehydrative cyclization step, yield highly substituted pyrroles. nih.gov

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.govmdpi.com This methodology is particularly advantageous for its high selectivity, often guided by a directing group within the substrate. nih.gov In the context of pyrrole chemistry, palladium catalysis facilitates the enantioselective C-H activation of pyrroles for the synthesis of N-N atropisomers, demonstrating the precision of this approach. researchgate.net

While direct palladium-catalyzed synthesis of the pyrrolizinone core itself is a developing area, the principles are well-established. The general catalytic cycle involves a ligand-directed C-H activation to form a cyclopalladated intermediate, followed by oxidation and reductive elimination to form the desired bond. nih.gov This strategy has been successfully applied to create various heterocycles through intramolecular C-H functionalization, showcasing its potential for constructing the fused ring system of pyrrolizinones from appropriately substituted pyrrole precursors. mdpi.comnih.gov

Synthesis via Sequential Transformations of Cyclic Allyl Imides

A facile and effective route to pyrrolizinone derivatives has been developed utilizing N-allyl imides as readily available starting materials. rsc.orgrsc.org This multi-step sequence provides good yields and has been successfully applied to the synthesis of naturally occurring compounds like quinolactacide (B1249744) and marinamide. rsc.orgrsc.org

The key steps in this synthetic pathway are:

Nucleophilic Addition: The process begins with the treatment of an N-allyl succinimide (B58015) with a vinyl Grignard reagent, such as vinyl magnesium bromide. This step creates a diene intermediate. rsc.org

Ring-Closing Metathesis (RCM): The resulting diene undergoes an RCM reaction, typically catalyzed by a second-generation Grubbs or Hoveyda-Grubbs catalyst. This crucial step forms the five-membered ring of the pyrrolizinone core. rsc.org

Elimination: The final step is a dehydration reaction, where the elimination of a water molecule is driven by the formation of the stable, aromatic-like pyrrolizinone structure. rsc.org

This sequence demonstrates a strategic use of modern catalytic methods (RCM) to construct the core structure efficiently from simple cyclic imides. rsc.org

Table 2: Representative Yields in Pyrrolizinone Synthesis from Cyclic Allyl Imides

| Starting Imide | Catalyst (mol%) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-allyl succinimide derivative | Grubbs 2nd Gen (3) | 1 | Dihydropyrrolizinone | 85 | rsc.org |

Thermal and Photochemical Annulation Methods

Thermal and photochemical reactions provide alternative, often reagent-free, pathways for constructing heterocyclic systems through annulation, which involves the formation of a new ring onto an existing one.

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule to high temperatures under high vacuum for a very short duration. wikipedia.org This method is particularly suited for unimolecular reactions and the generation of highly reactive intermediates that can be trapped or allowed to rearrange into stable products. wikipedia.org

FVP has been successfully employed to prepare a variety of substituted pyrrolizin-3-ones in excellent yields. rsc.orgrsc.org The primary route involves the pyrolysis of pyrrol-2-ylmethylidene Meldrum's acid derivatives. rsc.org The mechanism proceeds through the thermal decomposition of the Meldrum's acid derivative to form a highly reactive pyrrol-2-ylmethylideneketene intermediate. This ketene (B1206846) then undergoes an intramolecular cyclization to yield the final pyrrolizin-3-one product. rsc.org An alternative but related pathway uses 3-(pyrrol-2-yl)propenoate esters, which can also generate the key ketene intermediate upon heating. rsc.org This FVP approach allows for the synthesis of pyrrolizin-3-ones with substituents at various positions on the ring system. rsc.orgrsc.org

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-(Diethylamino)-3H-pyrrolizin-3-one |

| Pyrrolizin-3-one |

| Quinolactacide |

| Marinamide |

| N-allyl succinimide |

| Vinyl magnesium bromide |

| 2-formylpyrrole |

| Meldrum's acid |

| 3-(pyrrol-2-yl)propenoate ester |

| Pyrrol-2-ylmethylideneketene |

| Trifluoroacetic acid |

Asymmetric Synthetic Routes to Chiral Pyrrolizinone Frameworks

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric strategies to access chiral heterocyclic scaffolds. For pyrrolizinones, several powerful methods have emerged that allow for high levels of stereocontrol.

Organocatalysis using chiral isothioureas has proven to be a highly effective strategy for the enantioselective synthesis of pyrrolizine derivatives. A notable example is the intramolecular Michael addition-lactonization of pyrrole-derived enone acids. researchgate.netmdpi.com In this process, a chiral isothiourea catalyst, such as Benzotetramisole (BTM), activates a carboxylic acid substrate to form a reactive acyl ammonium (B1175870) ion. rsc.org Subsequent deprotonation generates a C(1)-ammonium enolate, which undergoes a stereoselective intramolecular Michael addition onto the tethered enone. The final lactonization step regenerates the catalyst and furnishes the bicyclic pyrrolizine dihydropyranone product with excellent diastereoselectivity and enantioselectivity. researchgate.net

The reaction mechanism is understood to proceed through a well-organized transition state where the catalyst controls the facial selectivity of the Michael addition. researchgate.netmdpi.com Computational studies have supported this, indicating that the formation of the cis-diastereoisomer is both kinetically and thermodynamically favored. mdpi.com The resulting dihydropyranone can be readily converted to the desired pyrrolizine carboxylate derivatives by ring-opening with various nucleophiles, such as methanol (B129727) or amines, without loss of stereochemical integrity. researchgate.net

Table 1: Isothiourea-Catalyzed Enantioselective Synthesis of Pyrrolizine Derivatives Data sourced from studies on the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives. researchgate.netmdpi.com

| Entry | Enone Substituent (R) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | Phenyl | Benzotetramisole (BTM) | 85 | >95:5 | 99:1 |

| 2 | 4-Bromophenyl | Benzotetramisole (BTM) | 78 | >95:5 | >99:1 |

| 3 | 4-Chlorophenyl | Benzotetramisole (BTM) | 74 | >95:5 | >99:1 |

| 4 | 2-Naphthyl | Benzotetramisole (BTM) | 72 | >95:5 | 98:2 |

| 5 | Methyl | Benzotetramisole (BTM) | 65 | >95:5 | 98:2 |

The [3+2] cycloaddition reaction is a cornerstone of five-membered heterocycle synthesis. In the context of pyrrolizinone construction, this reaction typically involves a three-atom component (TAC), such as an azomethine ylide or a nitrone, reacting with a two-atom alkene or alkyne dipolarophile. This approach is highly convergent and can establish multiple stereocenters in a single, highly stereoselective step.

For instance, the reaction of non-stabilized azomethine ylides, generated in situ from an amino acid and an aldehyde, with suitable dipolarophiles can lead to highly functionalized pyrrolidine (B122466) rings. When the dipolarophile is part of the amino acid precursor, an intramolecular cycloaddition can directly yield the bicyclic pyrrolizine core. The stereoselectivity of these reactions is often high, controlled by the orbital interactions of the reacting components in the transition state. Multi-component reactions, where the azomethine ylide is formed and trapped in one pot, have been developed to generate complex spiro-pyrrolizine and pyrrolizidine (B1209537) systems with excellent diastereoselectivity.

Synthesis through Azomethine Ylide Cycloadditions

Azomethine ylides are nitrogen-based 1,3-dipoles that serve as powerful intermediates for the synthesis of nitrogen-containing heterocycles. They are most commonly employed in [3+2] cycloaddition reactions to construct pyrrolidine and pyrroline (B1223166) rings. These ylides are typically transient species generated in situ through several methods, including the thermal or photochemical ring-opening of aziridines, or more commonly, the condensation of an α-amino acid with an aldehyde or ketone, which proceeds via decarboxylation.

The cycloaddition of an azomethine ylide with a dipolarophile is a highly regio- and stereoselective process. For the synthesis of the pyrrolizine skeleton, an intramolecular approach is often favored. A classic example is the thermal decarboxylation of a proline derivative bearing an alkynyl or alkenyl side chain, which generates an azomethine ylide that immediately undergoes intramolecular [3+2] cycloaddition to form the bicyclic pyrrolizine framework. This strategy has been widely used in the total synthesis of pyrrolizidine alkaloids. The reaction's stereochemical outcome can be controlled by the existing stereocenters in the proline precursor, allowing for the synthesis of enantiomerically enriched products.

Emerging Strategies for Pyrrolizinone Synthesis and Functionalization

The field of pyrrolizinone synthesis continues to evolve, with new strategies focused on improving efficiency, diversity, and step economy. One emerging area is the use of transition-metal-catalyzed C-H bond functionalization. A recent method describes the synthesis of diverse pyrrolizine derivatives from N-alkoxycarbamoyl pyrroles and trifluoromethyl-ynones. This reaction proceeds through a cascade involving a directing group-assisted C-H alkenylation of the pyrrole, followed by an intramolecular nucleophilic addition and a unique transfer of the directing group. This strategy allows for the creation of highly functionalized pyrrolizines that can be further diversified.

Another area of development is the use of proline and its derivatives as versatile chiral building blocks for the synthesis of pyrrolizidine and indolizidine alkaloids, with many of these strategies being adaptable to pyrrolizinone synthesis. Furthermore, novel one-pot, two-step oxidation and intramolecular cyclization processes of substituted pyrroles have been reported for the synthesis of pyrrolizine-3-ones with interesting photophysical properties. These modern synthetic methods, including stereoselective cyclizations and multi-component reactions, are continuously expanding the toolkit available to chemists for accessing this important class of heterocycles. researchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Chemical Reactivity of Pyrrolizinone Systems

Mechanistic Investigations of Intramolecular Cyclization Processes

The formation of the pyrrolizinone skeleton frequently relies on intramolecular cyclization reactions. One prominent pathway involves the thermal or catalytic cyclization of suitably substituted pyrrole (B145914) precursors. For instance, the flash vacuum pyrolysis of 3-(pyrrol-2-yl)propenoate esters can generate a pyrrol-2-ylmethylideneketene intermediate. researchgate.net This highly reactive ketene (B1206846) rapidly undergoes an intramolecular cyclization to yield the corresponding pyrrolizin-3-one. researchgate.net

Another significant route is the intramolecular cyclization of alkylated pyrrole derivatives. These reactions can proceed with high diastereoselectivity to afford 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives. researchgate.net The mechanism often follows the principles of the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. In this context, a suitably functionalized pyrrole derivative containing ester or related functionalities undergoes base-promoted intramolecular condensation to form the five-membered ring of the pyrrolizinone system. The process is initiated by the deprotonation of an α-carbon, followed by nucleophilic attack of the resulting enolate onto the second carbonyl group, and subsequent ring closure.

A summary of synthetic approaches is provided in the table below.

| Starting Material | Reaction Type | Key Intermediate | Product Type |

| 3-(Pyrrol-2-yl)propenoate esters | Flash Vacuum Pyrolysis | Pyrrol-2-ylmethylideneketene | Pyrrolizin-3-one |

| N-Allyl Imides | Nucleophilic Addition/RCM/Elimination | Vinyl Grignard Adduct | Pyrrolizinone |

| Alkylated Pyrrole Derivatives | Intramolecular Cyclization | Enolate | 3-Oxo-2,3-dihydro-1H-pyrrolizine |

Electrophilic and Nucleophilic Reactivity Profiles of Pyrrolizinone Cores

The pyrrolizinone core exhibits both electrophilic and nucleophilic character. The electron-rich pyrrole ring and the enamine functionality at position 1 make the system susceptible to electrophilic attack. For example, the reaction of pyrrolizin-3-one with dry hydrogen chloride results in an electrophilic addition to give a 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net This halogenated intermediate is a versatile synthon, as the halogen is readily displaced by various O-nucleophiles. researchgate.net Bromination with N-bromosuccinimide (NBS) can occur under different conditions; in the presence of nucleophiles, addition products are formed, while free radical conditions lead to substitution at the 2-position of the pyrrolizinone ring. researchgate.net

Conversely, the pyrrolizinone system can also undergo nucleophilic reactions. Conjugate nucleophilic addition to the α,β-unsaturated ketone system is a known transformation. researchgate.net Under basic conditions, the pyrrolizinone ring can be opened. For instance, azo-coupling under basic conditions does not occur at the ring but rather proceeds via the anion of the ring-opened species, a 3-(pyrrol-2-yl)propenoate. researchgate.net This indicates that strong bases can induce a retro-Michael type reaction, breaking the C-N bond of the five-membered ring containing the ketone. The electrophilic sulfur atom in related sulfenic acids is known to be susceptible to nucleophilic attack by various nucleophiles, including carbanions and amines, a principle that can be extended to understand the reactivity of the electrophilic centers within the pyrrolizinone core. mdpi.com

Metal-Catalyzed Reaction Pathways and Catalytic Cycles

Metal catalysts play a crucial role in the synthesis and transformation of pyrrolizinone systems. Gadolinium triflate (Gd(OTf)₃) has been shown to be an effective catalyst for the Friedel-Crafts type addition of pyrrole to substituted dimethyl 2-benzylidenemalonate derivatives. researchgate.net The resulting 2-alkylated pyrroles are key precursors that can be cyclized to form 3-oxo-pyrrolizine derivatives. researchgate.net

Hydrogenation of the pyrrolizinone core is readily achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C), to yield the corresponding saturated pyrrolizidin-3-one derivatives. researchgate.net These hydrogenations can proceed with a high degree of diastereoselectivity, which is influenced by the substitution pattern on the pyrrolizinone ring as well as the choice of catalyst and solvent. researchgate.net

Iron-catalyzed domino reactions represent a powerful, environmentally benign method for constructing complex heterocyclic systems. rsc.org While specific examples for 1-(diethylamino)-3H-pyrrolizin-3-one are not detailed, the general principles of iron-catalyzed cascade reactions, such as radical cyclizations and cross-dehydrogenative couplings, are applicable to the synthesis of related nitrogen heterocycles. rsc.org These catalytic cycles often involve single-electron transfer (SET) processes mediated by the iron catalyst to generate radical intermediates that trigger the cyclization cascade. rsc.org

Photochemical Reaction Mechanisms and Excited State Intermediates

Pyrrolizinone derivatives have been investigated for their photophysical properties, functioning as small-molecule organic dyes. tandfonline.com Upon absorption of UV-Vis light, these molecules are promoted to an excited state. The subsequent decay to the ground state can occur via fluorescence emission.

The photophysical properties are highly dependent on the substituents attached to the pyrrolizinone core. For example, derivatives with a pyrrolyl substituent exhibit maximum absorbance peaks in the range of 306–416 nm and maximum fluorescence emission between 603–614 nm. tandfonline.com In contrast, N-methyl pyrrolyl substituted compounds show emission at shorter wavelengths, between 465–498 nm. tandfonline.com The introduction of a pyrrolyl substituent leads to a significant Stokes shift (the difference between the maximum absorption and emission wavelengths), with values ranging from 192 to 206 nm. tandfonline.com However, the fluorescence quantum yields for these particular derivatives are relatively low, in the range of 0.002 to 0.046. tandfonline.com The mechanism of these photochemical processes involves the formation of excited state intermediates, which may include intramolecular charge transfer (ICT) states, particularly in systems with donor-acceptor character.

| Substituent | Max. Absorbance (nm) | Max. Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Pyrrolyl | 306–416 | 603–614 | 192–206 | 0.002–0.046 |

| N-Methyl Pyrrolyl | N/A | 465–498 | N/A | N/A |

Ring-Opening and Rearrangement Dynamics within Pyrrolizinone Structures

The bicyclic structure of pyrrolizinones, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. As mentioned previously, strong bases can induce a ring-opening of the pyrrolizin-3-one core to form a 3-(pyrrol-2-yl)propenoate anion. researchgate.net This transformation is essentially a retro-intramolecular-aza-Michael addition.

Rearrangement reactions are fundamental in heterocyclic chemistry for generating molecular complexity. One relevant mechanism is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) process. mdpi.com In this type of rearrangement, a nucleophile adds to the heterocyclic ring, inducing a ring-opening event to form an acyclic intermediate, which then undergoes a subsequent intramolecular ring-closure to form a new heterocyclic or rearranged system. mdpi.commdpi.com While not specifically documented for this compound, this pathway represents a potential transformation under nucleophilic conditions.

Other classical rearrangement reactions, such as the Favorskii rearrangement of cyclopropanones or the Claisen rearrangement of allyl ethers, provide mechanistic paradigms for skeletal reorganization in organic molecules. youtube.comyoutube.com Thermal or acid-catalyzed conditions could potentially initiate such rearrangements within suitably substituted pyrrolizinone structures, leading to novel heterocyclic scaffolds.

Stereochemical Control and Diastereoselectivity in Pyrrolizinone Transformations

Achieving stereochemical control is a critical aspect of synthesizing complex molecules derived from pyrrolizinones. The hydrogenation of the C=C double bonds in the pyrrolizin-3-one core to form pyrrolizidin-3-ones is a key transformation where stereoselectivity is crucial. The diastereoselectivity of this reduction is highly dependent on the substitution pattern of the starting material. researchgate.net Good diastereoselectivity (up to >97:3) can be achieved when the pyrrolizin-3-one is substituted at the 1- or 7-position. researchgate.net The catalyst and solvent system also play a significant role in directing the stereochemical outcome. researchgate.net

The principles of substrate control and auxiliary control are fundamental to achieving high stereoselectivity. In substrate control, an existing chiral center in the molecule directs the stereochemistry of a new chiral center being formed. youtube.com In the context of pyrrolizinones, a substituent at a specific position can sterically hinder one face of the molecule, forcing the reagent (e.g., hydrogen) to approach from the less hindered face, thus leading to a specific diastereomer. nih.govyoutube.com

Auxiliary control involves temporarily introducing a chiral group (an auxiliary) to the molecule to direct a stereoselective reaction. youtube.com After the reaction, the auxiliary is removed. This strategy allows for the synthesis of specific enantiomers or diastereomers of pyrrolizinone derivatives that might be difficult to obtain otherwise.

Computational Chemistry and Theoretical Investigations of Pyrrolizinone Analogues

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic structure and reactivity of organic molecules. researchgate.net DFT methods are employed to calculate various molecular properties that govern the chemical behavior of pyrrolizinone analogues.

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as it is energetically more favorable to move electrons from the HOMO to the LUMO. irjweb.com For instance, in a study of triazine derivatives, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical reactivity. acs.org Similarly, DFT calculations on quinoline (B57606) revealed a HOMO-LUMO gap of -4.83 eV, suggesting potential for charge transfer within the molecule. scirp.org

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and electrophilicity index (ω), are derived from HOMO and LUMO energies and provide further insights into molecular reactivity. irjweb.com For example, a study on a triazine derivative reported a chemical hardness of 2.2435 eV. acs.org These descriptors help in predicting how a molecule will interact with other species, for example, by identifying potential sites for nucleophilic or electrophilic attack. acs.org

DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution around a molecule and highlight electron-rich and electron-poor regions, crucial for understanding intermolecular interactions.

Table 1: Representative DFT-Calculated Electronic Properties of Heterocyclic Analogues

| Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.comacs.org |

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| Naproxen | - | - | 4.4665 | irjweb.com |

| Dichloro Amino Chalcone | - | - | Varies by isomer | nih.gov |

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of pyrrolizinone analogues is crucial for predicting their biological activity and reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for this purpose.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. mdpi.com MM methods, which use classical force fields to model the potential energy of a system, are often used to perform conformational searches and identify low-energy conformers. nih.gov MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational landscape of a molecule in different environments, such as in solution. nih.govacs.orgnih.gov

For example, MD simulations have been used to study the conformational changes of pH-switchable lipids, revealing how protonation leads to structural flips and membrane perturbation. nih.gov In the context of drug design, MD simulations can help understand how a ligand's conformation changes upon binding to a protein. stonybrook.edu Studies on disordered proteins have also benefited from MD simulations, with force fields being specifically improved to better describe their conformational ensembles. nih.gov The analysis of MD trajectories can reveal important information about hydrogen bonding patterns and solvent accessibility, which are key determinants of a molecule's conformation and interactions. nih.gov

Table 2: Key Aspects of Conformational Analysis using MM and MD

| Technique | Information Provided | Example Application | Reference |

| Molecular Mechanics (MM) | Identification of low-energy conformers, relative energies of different conformations. | Pre-optimization of structures for more advanced calculations, conformational searches for flexible molecules. | nih.gov |

| Molecular Dynamics (MD) | Dynamic behavior of molecules over time, conformational landscapes in solution, intermolecular interactions. | Studying protein-ligand binding, simulating the self-assembly of molecules, understanding the effect of environment on conformation. | nih.govacs.orgnih.govstonybrook.edunih.gov |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govpharaohacademy.com These models are widely used in drug discovery and environmental science to predict the properties of new compounds without the need for extensive experimental testing. nih.govresearchgate.net

In the context of pyrrolizinone analogues, QSAR studies can be employed to predict their reactivity and selectivity in various chemical reactions. The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. nih.govresearchgate.net Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build a mathematical model that relates these descriptors to the observed activity or reactivity. researchgate.netresearchgate.net

For instance, a QSAR study on pyrrolidine (B122466) analogues as DPP IV inhibitors identified the importance of shape flexibility index and electrostatic parameters like dipole moment in determining their activity. nih.gov Another study on heterocyclic antifungals used over a thousand numerical descriptors to develop a QSAR model for predicting antifungal potency. pharaohacademy.com The predictive power of a QSAR model is assessed through internal and external validation techniques to ensure its robustness and reliability. researchgate.netnih.gov

Table 3: Common Descriptors Used in QSAR Modeling of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Reactivity/Selectivity |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic structural information influencing physical properties. |

| Topological | Connectivity indices, shape indices | Describes the branching and shape of the molecule. |

| Geometrical | Molecular surface area, molecular volume | Relates to steric effects and how the molecule fits into a reaction site. |

| Electrostatic | Dipole moment, partial charges | Governs electrostatic interactions and polarization effects. |

| Quantum-Chemical | HOMO/LUMO energies, chemical hardness | Directly relates to the electronic aspects of reactivity. |

Computational Probing of Reaction Transition States and Energy Landscapes

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS), which is the highest energy point along the reaction pathway. nih.gov Computational chemistry provides powerful tools to locate and characterize transition states, offering invaluable insights into reaction kinetics and mechanisms. hilarispublisher.comrsc.org

DFT calculations are commonly used to map out the potential energy surface (PES) of a reaction, which includes the reactants, products, intermediates, and transition states. nih.gov By calculating the energies of these stationary points, a reaction energy profile can be constructed, and the activation energy (the energy difference between the reactants and the transition state) can be determined. stonybrook.eduhilarispublisher.com

For reactions involving pyrrolizine or pyrrole (B145914) derivatives, such as cycloaddition reactions, computational studies have been instrumental in elucidating the reaction mechanism and predicting the stereochemical outcome. nmrdb.orgrsc.org For example, a computational study on the synthesis of pyrrolidinedione derivatives identified the energy barriers for each step of the reaction, including Michael addition, rearrangement, and cyclization. hilarispublisher.com Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the correct reactants and products on the potential energy surface. hilarispublisher.com

Table 4: Representative Calculated Activation Energies for Reactions of Related Heterocycles

| Reaction Type | Reactants | Activation Energy (kJ/mol) | Computational Method | Reference |

| Michael Addition | Deprotonated nitromethane (B149229) + Coumarin | 21.7 | DFT | hilarispublisher.com |

| Nef-type Rearrangement | Nitromethyl group intermediate | 142.4 (water-assisted) | DFT | hilarispublisher.com |

| Cyclization | Tautomerized intermediate | 11.9 | DFT | hilarispublisher.com |

| [6+2] Cycloaddition | Pyrrole-2-methide + Aryl acetaldehyde | Not specified, but TS model proposed | DFT | nmrdb.org |

Theoretical Prediction of Spectroscopic Signatures for Structural Validation

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are essential for the structural elucidation of newly synthesized compounds. nih.govnih.govrsc.org

The prediction of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. rsc.orgimist.maresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, the chemical shifts can be predicted and compared with experimental data to confirm or revise a proposed structure. researchgate.netgithub.io The accuracy of these predictions can be improved by using appropriate scaling factors or by combining quantum mechanical calculations with machine learning. nih.govgithub.io

Similarly, IR spectra can be theoretically predicted by calculating the vibrational frequencies of a molecule. nih.gov These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. researchgate.net The comparison between experimental and calculated spectra serves as a powerful tool for structural validation.

Table 5: Methods for Theoretical Prediction of Spectroscopic Data

| Spectroscopy | Computational Method | Information Obtained | Example Application |

| NMR | GIAO-DFT | 1H and 13C chemical shifts, coupling constants | Structural elucidation and confirmation of stereochemistry. nih.govrsc.orgnih.govimist.maresearchgate.netgithub.io |

| IR | DFT (vibrational frequency calculations) | Vibrational frequencies and intensities | Assignment of experimental IR bands to specific functional groups and vibrational modes. nih.govresearchgate.net |

Structure Reactivity Relationships Within the Pyrrolizinone Chemical Class

Impact of Substituent Effects on Reaction Kinetics and Thermodynamics

Substituents on the pyrrolizinone core exert profound control over reaction rates and equilibria through a combination of inductive and resonance effects. The diethylamino group at the C1 position of 1-(Diethylamino)-3H-pyrrolizin-3-one is a powerful electron-donating group (EDG) primarily through resonance (+R effect), with a weaker electron-withdrawing inductive effect (-I effect).

The dominant +R effect involves the delocalization of the nitrogen's lone pair of electrons into the π-system of the pyrrolizinone ring. This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. Consequently, the presence of the diethylamino group is expected to activate the molecule towards electrophilic attack. This activation leads to an acceleration of reaction kinetics for electrophilic additions or substitutions compared to the unsubstituted pyrrolizin-3-one. For instance, in reactions with electrophiles, the EDG stabilizes the positively charged transition state, thereby lowering the activation energy of the reaction. reddit.comquora.com Studies on other heterocyclic systems have demonstrated that electron-donating substituents lead to faster reaction rates. rsc.orgrsc.org

Thermodynamically, the electron-donating nature of the diethylamino group stabilizes the ground state of the molecule and any carbocationic intermediates that may form during a reaction. This stabilization can shift reaction equilibria to favor products more than in the unsubstituted analog.

| Substituent at C1 | Electronic Effect | Predicted Effect on Rate of Electrophilic Attack | Intermediate Stabilization |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | Baseline |

| -N(CH₂CH₃)₂ | Strongly Electron-Donating (+R) | Strongly Accelerated | High |

| -NO₂ | Strongly Electron-Withdrawing (-R, -I) | Strongly Decelerated | Low |

| -Cl | Weakly Electron-Withdrawing (-I, +R) | Decelerated | Moderate |

Aromaticity and Electron Delocalization Effects on Pyrrolizinone Reactivity

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. libretexts.org The 3H-pyrrolizin-3-one core is not an aromatic system according to Hückel's rule, as it lacks a continuous cycle of p-orbitals due to the sp³-hybridized carbon at the bridgehead and lacks the correct number of π-electrons. libretexts.org However, it possesses a significant degree of π-electron delocalization. rsc.orgnih.gov

In this compound, this delocalization is extensive. The lone pair of electrons from the bridgehead nitrogen and, crucially, the lone pair from the exocyclic diethylamino nitrogen at C1 participate in the π-system. This extended conjugation creates a highly polarized molecule with regions of high electron density. Resonance structures show that the electron-donating diethylamino group pushes electron density into the ring, increasing the electron density specifically at the C2, C5, and C7 positions. This enhanced electron density makes these sites particularly susceptible to attack by electrophiles. For example, the reaction of pyrrolizin-3-one with hydrogen chloride results in an electrophilic addition to form a 1-chloro-1,2-dihydro derivative, highlighting the reactivity of this part of the molecule. researchgate.net The presence of a diethylamino group at C1 would further enhance the nucleophilicity of the C2 position. This delocalization is fundamental to the molecule's chemical behavior, governing its reactivity in addition and substitution reactions. youtube.com

Conformational Influences on Stereoselectivity and Reaction Outcomes

The three-dimensional shape of a molecule is a critical factor in determining the stereochemical outcome of its reactions. khanacademy.org The pyrrolizinone skeleton contains a five-membered ring (the 1,2-dihydro-3H-pyrrole ring) that is not planar. This ring can adopt various puckered conformations, such as envelope or twist forms, similar to other five-membered ring systems like proline. nih.govnih.gov

The identity and position of substituents dramatically influence the preferred conformation. scispace.com In this compound, the sterically demanding diethylamino group at the C1 position will dominate the conformational landscape. To minimize steric strain, the ring is expected to adopt a pucker that places this bulky group in a pseudo-equatorial orientation. nih.gov This conformational locking has significant stereochemical consequences. By preferentially occupying one face of the molecule, the diethylamino group sterically hinders that face, directing incoming reagents to attack the opposite, more accessible face. This can lead to a high degree of stereoselectivity in reactions such as hydrogenations or additions across the double bond, resulting in the preferential formation of one stereoisomer over another. researchgate.net

Electronic Properties and Their Correlation with Chemical Transformations

The electronic properties of this compound, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are directly correlated with its chemical transformations. The presence of the powerful electron-donating diethylamino group significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net A high-energy HOMO indicates that the electrons in this orbital are more readily available to participate in a reaction, making the molecule a stronger nucleophile and more reactive towards electrophiles. researchgate.net

This electronic characteristic explains the observed reactivity patterns. For example, the facile reaction of pyrrolizin-3-ones with electrophiles is a direct consequence of the nucleophilic nature of the π-system. researchgate.net The introduction of the diethylamino group enhances this nucleophilicity, predicting even greater reactivity for this compound in transformations such as electrophilic additions and substitutions.

Furthermore, these electronic properties influence the molecule's photophysical characteristics. Studies on other pyrrolizinone derivatives have shown that substituents can tune their absorption and fluorescence properties. tandfonline.com The extended conjugation and high electron density in this compound suggest it may possess interesting photophysical behaviors, such as a large Stokes shift, which is valuable in the development of fluorescent probes.

| Electronic Property | Influence of Diethylamino Group | Predicted Chemical Consequence |

|---|---|---|

| HOMO Energy | Increased | Enhanced reactivity towards electrophiles (e.g., in addition reactions) |

| LUMO Energy | Slightly altered | Reactivity towards nucleophiles likely reduced at most sites |

| Electron Density of π-System | Increased (especially at C2, C5, C7) | Regioselectivity in electrophilic substitution/addition reactions |

| Polarization | Increased | Potential for strong intermolecular interactions and distinct photophysical properties |

Advanced Characterization Techniques for Pyrrolizinone Chemical Structures

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy and confidence. For 1-(Diethylamino)-3H-pyrrolizin-3-one, HRMS is used to confirm its molecular formula, C₁₁H₁₄N₂O.

In a typical analysis, the compound is introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), to generate intact molecular ions, [M+H]⁺. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of this ion with a precision of a few parts per million (ppm). This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure, as the fragments correspond to the loss of specific functional groups. For instance, the diethylamino group could be lost, leading to a characteristic neutral loss. While specific fragmentation data for this compound is not widely published, a hypothetical fragmentation pattern can be predicted based on its structure.

Table 1: Representative HRMS Data for a Pyrrolizinone Derivative

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 191.1184 | 191.1182 | C₁₁H₁₅N₂O⁺ |

Note: The data in this table is representative for a compound of this class and serves as an illustrative example.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR spectroscopy reveals the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and their relative numbers through integration. The chemical shifts (δ) of the protons in the pyrrolizinone core and the diethylamino substituent are indicative of their electronic environment.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of each carbon atom is highly sensitive to its hybridization and the nature of its substituents.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including the placement of the diethylamino group and the carbonyl function.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can be important for confirming stereochemistry in related, more complex structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| 1 | - | 155.0 |

| 2 | 5.8 - 6.2 | 95.0 |

| 3 | - | 180.0 |

| 5 | 6.5 - 6.8 | 120.0 |

| 6 | 6.0 - 6.4 | 110.0 |

| 7 | 7.0 - 7.3 | 125.0 |

| N-CH₂ | 3.3 - 3.6 (q) | 45.0 |

| N-CH₂-CH₃ | 1.1 - 1.3 (t) | 13.0 |

Note: These are estimated values based on known data for similar structures and serve for illustrative purposes.

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Photophysical Properties

UV-Visible absorption and fluorescence emission spectroscopy are key techniques to investigate the photophysical properties of chromophoric and fluorophoric molecules like this compound. The introduction of an electron-donating diethylamino group on the pyrrolizinone core is expected to significantly influence its electronic transitions.

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light absorbed by the molecule. The absorption spectrum of this compound would likely exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. For pyrrolizin-3-one derivatives, maximum absorbance peaks have been observed in the range of 306–416 nm. acs.org

Fluorescence Emission Spectroscopy: Upon absorption of light, the molecule can be excited to a higher electronic state and may then emit light of a longer wavelength as it returns to the ground state. This emitted light is known as fluorescence. The fluorescence spectrum provides information about the emission properties of the compound, including the maximum emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. Pyrrolizin-3-one derivatives have been reported to exhibit fluorescence emission in the range of 465–614 nm. acs.org The difference between the absorption and emission maxima is known as the Stokes shift, and significant Stokes shifts (192–206 nm) have been observed for some pyrrolizinone derivatives. acs.org

Table 3: Representative Photophysical Data for Amino-Substituted Pyrrolizinone Derivatives in Dichloromethane

| Compound Class | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Pyrrolyl-substituted Pyrrolizinones | 380 - 416 | 603 - 614 | 192 - 206 | 0.002 - 0.046 |

| N-Methyl Pyrrolyl-substituted Pyrrolizinones | 306 - 350 | 465 - 498 | 148 - 159 | 0.01 - 0.03 |

Source: Data derived from a study on pyrrolizin-3-one derivatives. acs.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of all atoms (except hydrogen, usually) can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles. This would confirm the planarity of the pyrrolizinone ring system and reveal the conformation of the diethylamino group relative to the ring. Such information is invaluable for understanding the molecule's steric and electronic properties and for validating computational models.

While no specific crystal structure of this compound has been reported in the surveyed literature, the technique remains a crucial goal in the comprehensive characterization of this and related compounds.

Chiroptical Spectroscopic Methods for Absolute Configuration Assignment

If this compound were to exist as a chiral molecule, for instance, due to the introduction of a stereocenter or due to atropisomerism, chiroptical spectroscopic methods would be essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for the different possible enantiomers, the absolute configuration of the compound can be unambiguously assigned. This method is particularly powerful for chiral molecules in solution.

Although this compound itself is not chiral, derivatives with chiral substituents or those exhibiting axial chirality could be effectively analyzed by ECD.

Applications of Pyrrolizinone Derivatives in Synthetic and Supramolecular Chemistry

Pyrrolizinones as Key Intermediates and Building Blocks in Complex Molecule Synthesis

The pyrrolizinone framework serves as a versatile building block in the construction of more complex molecular architectures. The inherent reactivity of the pyrrolizinone ring system, which can be modulated by substituents, allows for a variety of chemical transformations. The introduction of a diethylamino group at the 1-position enhances the nucleophilicity of the pyrrole (B145914) ring, making it a valuable synthon for the elaboration of intricate molecular scaffolds.

While specific literature on the direct use of 1-(diethylamino)-3H-pyrrolizin-3-one as a building block is limited, the synthesis of various functionalized pyrrolizinones highlights their utility. For instance, a one-pot, two-step oxidation and intramolecular cyclization process has been employed to prepare a range of pyrrolizine-3-one derivatives. tandfonline.com This method underscores the accessibility of the pyrrolizinone core for further synthetic manipulations.

Furthermore, gadolinium triflate has been shown to catalyze the alkylation of pyrroles, leading to the efficient synthesis of 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives. tandfonline.com Such catalytic methods provide a direct route to functionalized pyrrolizinones that can subsequently be used in multi-step syntheses. The reactivity of the pyrrolizinone system with electrophiles has also been explored, demonstrating that 1-substituted 1,2-dihydropyrrolizin-3-ones can be obtained through either conjugate nucleophilic addition or electrophilic addition reactions. This reactivity is crucial for their role as intermediates in the synthesis of complex molecules.

Table 1: Examples of Pyrrolizinone Synthesis Methods

| Starting Materials | Reaction Type | Product Type | Reference |

| Substituted pyrroles | One-pot, two-step oxidation and intramolecular cyclization | Pyrrolizine-3-one derivatives | tandfonline.com |

| Pyrroles and alkylating agents | Gadolinium triflate catalyzed alkylation | 3-Oxo-2,3-dihydro-1H-pyrrolizine derivatives | tandfonline.com |

| Pyrrolizin-3-one and electrophiles | Electrophilic addition | 1-Substituted 1,2-dihydropyrrolizin-3-ones |

Utilization of Pyrrolizinone Scaffolds in Natural Product Total Synthesis

The pyrrolizidine (B1209537) alkaloid family of natural products, which share a common azabicyclo[3.3.0]octane core, are prominent targets in total synthesis due to their diverse biological activities. nih.gov The pyrrolizinone scaffold represents a key oxidized precursor to the saturated pyrrolizidine core. While direct incorporation of this compound into a natural product synthesis is not widely documented, the general strategy of utilizing pyrrolizinone-type structures is a recognized approach.

The total synthesis of unsaturated pyrrolizidine alkaloids, such as (+)-amabiline, often involves the construction of the unsaturated pyrrolizidine core as a key step. nih.gov Methodologies developed for the synthesis of this core can be applied to a variety of targets within this class of natural products. The synthesis of the parent necine base, (-)-supinidine, has been achieved in multiple steps, and more concise and convergent syntheses are continuously being explored. nih.gov These synthetic efforts often proceed through intermediates that are structurally related to functionalized pyrrolizinones.

Chemo-enzymatic total synthesis has also emerged as a powerful strategy for the preparation of complex natural products. researchgate.net This approach combines traditional chemical synthesis with enzymatic transformations to achieve high levels of stereo- and enantioselectivity. While specific examples involving pyrrolizinones are still emerging, the potential to use enzymes to modify a pyrrolizinone scaffold prepared by chemical synthesis opens up new avenues for accessing complex natural products.

Design and Synthesis of Pyrrolizinone-Based Organic Dyes and Fluorescent Materials

The electronic properties of the pyrrolizinone scaffold, particularly when substituted with electron-donating groups like a diethylamino moiety, make it an attractive candidate for the development of organic dyes and fluorescent materials. The combination of the electron-rich 1-(diethylamino)pyrrole moiety and the electron-accepting α,β-unsaturated ketone of the pyrrolizinone ring creates a donor-acceptor (D-A) system. Such D-A chromophores are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvent-dependent emission characteristics.

A study on pyrrolizine-3-one derivatives with pyrrolyl and N-methyl pyrrolyl substituents revealed their potential as fluorescent materials. tandfonline.com These compounds exhibited maximum absorbance peaks in the range of 306–416 nm and fluorescence emission between 465–498 nm for N-methyl pyrrolyl derivatives and surprisingly red-shifted emission at 603–614 nm for pyrrolyl-substituted analogues. tandfonline.com The introduction of the pyrrolyl substituent led to significant Stokes shifts (192–206 nm), although the quantum yields were modest (0.002 to 0.046). tandfonline.com The presence of a diethylamino group at the 1-position would be expected to further enhance the donor strength, potentially leading to even larger Stokes shifts and tunable emission properties.

The development of fluorescent probes for biological applications often relies on scaffolds that can be chemically modified to respond to specific analytes or environments. nih.gov The aminopyrrolizinone core, with its inherent fluorescence and reactive sites, is a promising platform for the design of such probes. For example, novel fluorescent probes based on an aminopyridine leaving group have been developed for measuring carboxylesterase activity. nih.gov This highlights the potential of amino-substituted heterocyclic systems in creating sensitive and selective bioanalytical tools.

Table 2: Photophysical Properties of Substituted Pyrrolizin-3-ones

| Substituent | Absorbance Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield | Reference |

| Pyrrolyl | ~306-416 | ~603-614 | 192-206 | 0.002-0.046 | tandfonline.com |

| N-Methyl Pyrrolyl | ~306-416 | ~465-498 | - | 0.002-0.046 | tandfonline.com |

Integration of Pyrrolizinone Moieties into Supramolecular Assemblies and Host-Guest Systems

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The electron-rich nature of this compound suggests its potential for integration into supramolecular assemblies. The π-system of the pyrrolizinone core can participate in π-π stacking interactions, while the diethylamino group and the ketone oxygen can act as hydrogen bond acceptors.

The development of functional materials through the controlled assembly of molecular units is a key area of supramolecular chemistry. nih.gov Pyrrolizinone derivatives, with their tunable electronic properties, could be used as building blocks for such materials. For example, the formation of charge-transfer complexes with electron-acceptor molecules could lead to materials with interesting optical or electronic properties.

Pyrrolizinone-Derived Structures in Catalysis and Materials Science

The application of pyrrolizinone derivatives in catalysis and materials science is an emerging area of research. The nitrogen and oxygen atoms within the pyrrolizinone scaffold have the potential to coordinate with metal ions, suggesting that pyrrolizinone-derived ligands could be developed for use in catalysis. The electronic properties of these ligands could be tuned by modifying the substituents on the pyrrolizinone ring, such as the diethylamino group at the 1-position.

In materials science, the incorporation of pyrrolizinone units into polymers or other extended structures could lead to materials with novel properties. For example, the fluorescent properties of aminopyrrolizinones could be harnessed in the development of organic light-emitting diodes (OLEDs) or sensors. The donor-acceptor nature of compounds like this compound makes them potential candidates for use in organic photovoltaics, where efficient charge separation is crucial. nih.gov

Although specific examples of this compound in these applications are yet to be widely reported, the fundamental properties of the pyrrolizinone scaffold suggest a promising future for its derivatives in these advanced fields. Further research into the synthesis and characterization of pyrrolizinone-based ligands and materials will be crucial for unlocking their full potential.

Future Directions and Emerging Research Avenues in Pyrrolizinone Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility has spurred the development of green and sustainable synthetic methods for producing complex molecules like pyrrolizinones. researchgate.netfrontiersin.org Traditional synthetic routes often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.net Future research is geared towards creating more eco-friendly alternatives that are not only safer but also more efficient and cost-effective. rsc.orgnih.gov

Key green chemistry approaches being explored for the synthesis of aza-heterocycles, including the pyrrolizinone scaffold, include:

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, maximizing atom economy and minimizing waste. rsc.orgrsc.org MCRs offer a streamlined and efficient pathway to diverse heterocyclic compounds. rsc.org

Catalyst-Free and Self-Catalyzed Reactions : Eliminating the need for, often metal-based, catalysts simplifies purification and reduces environmental impact. rsc.org In some cases, the solvent, air, or even the substrates themselves can catalyze the reaction. rsc.org

Use of Green Solvents : Replacing volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or bio-renewable solvents such as 2-methyltetrahydrofuran (2-MeTHF) is a critical aspect of sustainable synthesis. rsc.orgmdpi.com

Alternative Energy Sources : Technologies like microwave irradiation and ultrasound are being used to accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.netimpactfactor.org

Photocatalysis : Visible-light-promoted reactions offer a mild and sustainable method for constructing heterocyclic rings, often proceeding under ambient conditions. rsc.orgnih.gov

The table below summarizes some of these green methodologies and their potential application in pyrrolizinone synthesis.

| Green Methodology | Principle | Potential Advantage for Pyrrolizinone Synthesis |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. rsc.org | Rapid assembly of the complex pyrrolizinone core with high atom efficiency. rsc.org |

| Photocatalysis | Use of visible light to drive chemical reactions. rsc.org | Mild reaction conditions, reducing energy consumption and byproducts. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. impactfactor.org | Significantly reduced reaction times and often improved yields. nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without a catalyst. rsc.org | Simplified purification, lower cost, and reduced toxic waste. |

| Green Solvents (e.g., Water) | Utilizing environmentally friendly solvents. rsc.org | Enhanced safety and reduced environmental pollution. |

By adopting these principles, the synthesis of 1-(Diethylamino)-3H-pyrrolizin-3-one and related derivatives can become more sustainable, aligning with modern standards of environmental stewardship. frontiersin.org

Exploration of Uncharted Reactivity and Novel Pyrrolizinone Architectures

While the fundamental reactivity of the pyrrolizinone core has been partially explored, significant opportunities exist to uncover novel chemical transformations and construct new molecular architectures. researchgate.net Current knowledge includes reactions with electrophiles, such as halogenation and Vilsmeier formylation, which demonstrate the chemical versatility of the scaffold. researchgate.netrsc.org

Future research in this area will likely focus on:

Novel Cycloaddition Reactions : Investigating the participation of the pyrrolizinone ring in various cycloaddition reactions could lead to the rapid construction of complex, polycyclic systems with unique three-dimensional structures.

Transition-Metal Catalysis : The use of transition-metal catalysts could unlock new bond-forming strategies, enabling the functionalization of the pyrrolizinone core at previously inaccessible positions.

Scaffold Hopping and Ring Annulation : By using the existing pyrrolizinone as a template, new rings can be fused onto the core structure (annulation), creating entirely new heterocyclic systems. frontiersin.org This "scaffold hopping" approach is a powerful strategy in drug discovery for identifying novel chemotypes. nih.gov

Reactivity of Substituted Pyrrolizinones : The introduction of substituents, such as the diethylamino group in this compound, can significantly alter the electronic properties and reactivity of the ring system. A systematic exploration of how different functional groups influence reactivity is a crucial next step. For instance, the reaction of pyrrolizin-3-one with electrophiles like dry hydrogen chloride leads to an addition product, which can then be readily substituted by nucleophiles. researchgate.netrsc.org

These explorations will expand the synthetic chemist's toolkit and provide access to a wider array of pyrrolizinone-based molecules with potentially novel properties and functions. researchgate.net

Advancements in Computational Design and Prediction for Pyrrolizinone Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties and reaction outcomes before embarking on lengthy and resource-intensive laboratory work. cuny.edu For pyrrolizinone systems, computational methods are poised to accelerate the discovery and optimization of new compounds.

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations can be used to model the electronic structure of pyrrolizinone derivatives, predict their geometries, and investigate reaction mechanisms and pathways. researchgate.netcuny.edu This provides fundamental insights into their stability and reactivity. cuny.edu

In Silico Screening : Virtual libraries of novel pyrrolizinone derivatives can be created and screened computationally for desired properties. nih.gov This is particularly valuable in drug discovery for identifying potential candidates with favorable binding affinities to biological targets.

ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.netmdpi.com This early-stage assessment helps to identify molecules with drug-like characteristics and flag potential liabilities, such as toxicity or poor bioavailability. mdpi.comyoutube.com

Predicting Physicochemical Properties : Properties like solubility, lipophilicity (LogP), and polar surface area can be calculated, which are crucial for applications in both materials science and medicinal chemistry. mdpi.com

The integration of these in silico techniques into the research workflow allows for a more rational, hypothesis-driven approach to the design of new pyrrolizinone-based molecules, saving time and resources. nih.gov

| Computational Method | Application in Pyrrolizinone Chemistry | Predicted Parameters |

| Density Functional Theory (DFT) | Understanding reaction mechanisms and electronic properties. researchgate.net | Reaction energy barriers, molecular orbital energies, charge distribution. cuny.edu |

| Virtual Screening | Identifying promising compounds from large digital libraries. nih.gov | Binding affinity to target proteins. |

| ADMET Prediction | Assessing drug-likeness and potential toxicity. mdpi.com | Intestinal absorption, skin permeability, hepatotoxicity, cardiotoxicity. mdpi.com |

| Physicochemical Property Calculation | Evaluating fundamental chemical properties. mdpi.com | Molecular weight, LogP, hydrogen bond donors/acceptors, polar surface area. |

Interdisciplinary Research Integrating Pyrrolizinone Chemistry with Other Scientific Domains

The unique structural and electronic properties of the pyrrolizinone scaffold make it an attractive candidate for applications beyond traditional organic chemistry. Fostering collaborations between synthetic chemists and researchers in other fields is essential for realizing this potential.

Emerging interdisciplinary research areas include:

Medicinal Chemistry and Chemical Biology : Aza-heterocycles are foundational in drug discovery. frontiersin.org Pyrrolizinones have already been investigated as potential angiogenesis inhibitors. researchgate.netresearchgate.net Future work could involve designing and synthesizing pyrrolizinone derivatives as inhibitors for other enzymes or as probes to study biological processes.

Materials Science : The conjugated π-system of the pyrrolizinone core suggests potential applications in organic electronics. Certain pyrrolizinone derivatives exhibit interesting photophysical properties, such as fluorescence and large Stokes shifts, making them candidates for use as organic dyes, sensors, or components in imaging agents. tandfonline.com

Agrochemicals : Nitrogen-containing heterocycles are widely used in the agrochemical industry. frontiersin.org The pyrrolizinone scaffold could be explored for the development of new herbicides, fungicides, or insecticides with novel modes of action.

By integrating the synthetic versatility of pyrrolizinone chemistry with the specialized knowledge of these diverse fields, a wide range of innovative technologies and therapeutic agents can be developed.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Diethylamino)-3H-pyrrolizin-3-one, and how can reaction efficiency be optimized?

- Methodology : Begin with cyclocondensation of diethylamine derivatives (e.g., 4-(diethylamino)-2-butanone ) with cyclic carbonyl precursors. Optimize yields by adjusting catalysts (e.g., triethylamine in dioxane/water systems ), temperature (e.g., 120°C for 17 hours ), and solvent polarity. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- X-ray crystallography for absolute configuration determination, as demonstrated for structurally analogous pyrrolizinones .

- 1H/13C NMR to identify substituent environments (e.g., diethylamino protons at δ ~2.5–3.5 ppm ).

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₈H₁₄N₂O requires [M+H]⁺ = 155.1185).

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. A purity ≥95% is typical for research-grade compounds, as seen in PubChem entries for similar heterocycles .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for this compound across solvent systems be resolved?

- Methodology : Conduct solvent-dependent NMR studies (DMSO-d₆ vs. CDCl₃) and correlate with density functional theory (DFT) calculations to account for solvent polarity effects. For example, pyrrolizine ring protons may shift upfield in polar solvents due to hydrogen bonding .

Q. What experimental strategies mitigate degradation of this compound under varying pH conditions?

- Methodology : Perform stability studies by incubating the compound in buffered solutions (pH 1–13) and monitor degradation via LC-MS. Use argon/vacuum storage to prevent oxidation, as recommended for amine-containing heterocycles .

Q. How can researchers design mechanistic studies to elucidate the formation pathway of this compound?

- Methodology :

- Use isotopic labeling (e.g., 15N-labeled diethylamine) to track nitrogen incorporation during cyclization.

- Trap intermediates via low-temperature quenching and characterize them via NMR/MS .

- Compare with analogous phosphonamidic fluoride synthesis mechanisms .

Q. What computational approaches are suitable for predicting the reactivity of this compound in biological systems?

- Methodology : Perform molecular docking to simulate interactions with target enzymes (e.g., kinases) and DFT to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilicity assessment. Validate with in vitro assays .

Q. How to address contradictions in reported biological activity data for pyrrolizinone derivatives?

- Methodology :

- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Use structure-activity relationship (SAR) models to isolate the diethylamino group’s contribution to activity.

- Cross-reference with databases like PubChem to identify confounding structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.